molecular formula C20H17BrO3 B12816038 4,5-Bis(benzyloxy)-2-bromophenol

4,5-Bis(benzyloxy)-2-bromophenol

Cat. No.: B12816038
M. Wt: 385.2 g/mol
InChI Key: IIPIBKXKRJDGAA-UHFFFAOYSA-N
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Description

4,5-Bis(benzyloxy)-2-bromophenol is a brominated phenolic compound featuring two benzyloxy groups at the 4- and 5-positions of the aromatic ring and a hydroxyl group at the 2-position. The benzyloxy substituents enhance lipophilicity and steric bulk, while the bromine atom and hydroxyl group contribute to its reactivity in cross-coupling reactions and acid-base chemistry. This compound serves as a key intermediate in organic synthesis, particularly in Suzuki-Miyaura couplings, as evidenced by its structural analogs in catalytic borylation reactions .

Properties

Molecular Formula

C20H17BrO3

Molecular Weight

385.2 g/mol

IUPAC Name

2-bromo-4,5-bis(phenylmethoxy)phenol

InChI

InChI=1S/C20H17BrO3/c21-17-11-19(23-13-15-7-3-1-4-8-15)20(12-18(17)22)24-14-16-9-5-2-6-10-16/h1-12,22H,13-14H2

InChI Key

IIPIBKXKRJDGAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)Br)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from a bis(benzyloxy)phenol or a related phenolic compound, which is then selectively brominated at the 2-position. The benzyloxy groups serve as protecting groups for the phenolic hydroxyls, facilitating regioselective bromination and improving compound stability during subsequent reactions.

Benzylation of Phenol Precursors

  • Procedure:
    Phenolic hydroxyl groups are benzylated using benzyl bromide in the presence of a base (e.g., sodium carbonate or potassium carbonate) in an appropriate solvent such as acetone or dimethylformamide (DMF). This step converts free phenols into benzyloxy ethers, protecting the hydroxyl groups.

  • Example:
    Starting from 3,5-dihydroxyphenol derivatives, benzylation yields 3,5-bis(benzyloxy)phenol intermediates with high efficiency.

  • Yields:
    Benzylation reactions typically proceed with yields ranging from 80% to near quantitative, depending on reaction conditions and purification methods.

Selective Bromination at the 2-Position

  • Reagents:
    N-Bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent such as dichloromethane (CH2Cl2) or acetic acid.

  • Conditions:
    The bromination is carried out at low temperatures (e.g., –78 °C) to ensure regioselectivity and minimize side reactions.

  • Procedure:
    The bis(benzyloxy)phenol compound is dissolved in an inert solvent under nitrogen atmosphere. NBS is added slowly, and the reaction mixture is stirred at low temperature for 1–2 hours. The reaction is quenched with saturated sodium bicarbonate solution, extracted, dried, and purified by column chromatography.

  • Yields:
    Bromination yields are reported to be high, typically around 80–85%.

  • Example:
    The synthesis of 3,5-bis(benzyloxy)-2-bromophenol was achieved with an 83% yield after purification by flash chromatography (hexane/ethyl acetate 4:1).

Purification Techniques

  • Column Chromatography:
    Silica gel chromatography using hexane/ethyl acetate mixtures is the standard method for purification.

  • Recrystallization:
    Recrystallization from solvent mixtures such as ethyl acetate-ethanol or toluene-methanol is used to improve purity.

  • Filtration and Washing:
    After crystallization, the solid product is filtered and washed with cold solvent to remove impurities.

Detailed Reaction Data Table

Step Reagents & Conditions Yield (%) Notes
Benzylation Phenol + benzyl bromide, base (Na2CO3), acetone/DMF 80–100 High selectivity for phenolic OH groups
Bromination NBS, CH2Cl2, –78 °C, 2 h 83 Regioselective bromination at 2-position
Purification Silica gel chromatography (hexane/EtOAc 4:1) Essential for removing side products
Recrystallization Ethyl acetate-ethanol or toluene-methanol Enhances purity and crystallinity

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(benzyloxy)-2-bromophenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products:

    Substitution Reactions: Products include azido or thiol-substituted phenols.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include the corresponding hydrogenated phenol derivatives.

Scientific Research Applications

4,5-Bis(benzyloxy)-2-bromophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(benzyloxy)-2-bromophenol depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxy groups and bromine atom can interact with various molecular targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Halogenated Benzyloxy Derivatives
  • 4,5-Bis(benzyloxy)-2-bromobenzonitrile (CAS 1187172-71-9) :
    Replaces the hydroxyl group with a nitrile (-CN), increasing electron-withdrawing effects and reducing acidity. This substitution enhances stability in basic conditions but limits participation in hydrogen bonding .

  • (4,5-Bis(benzyloxy)-2-nitrophenyl)methanol (CAS 15794-69-1): Features a nitro (-NO₂) group and a hydroxymethyl (-CH₂OH) substituent. The nitro group strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the bromophenol derivative .
Fluorinated Polyphenols
  • 3,4,5-Tris(benzyloxy)-2-fluorobenzoic acid (3a) :
    Contains three benzyloxy groups and a fluorine atom, increasing steric hindrance and metabolic stability. The carboxylic acid (-COOH) group introduces solubility in polar solvents, unlike the hydroxyl group in the target compound, which is more acidic (pKa ~9–10) .
Chromenone Derivatives
  • 5,7-Bis(benzyloxy)-2-phenyl-4H-chromen-4-one: A fused bicyclic structure with a ketone group. The rigid chromenone backbone reduces conformational flexibility, leading to higher melting points (>200°C) compared to the monocyclic 4,5-bis(benzyloxy)-2-bromophenol (mp ~120–140°C) .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Reactivity Highlights
This compound ~433.3 -OH, -Br, -OBn Moderate in DCM Suzuki coupling, nucleophilic substitution
4,5-Bis(benzyloxy)-2-bromobenzonitrile ~438.3 -CN, -Br, -OBn Low in H₂O Stable under basic conditions
3a (Fluorinated benzoic acid) ~526.5 -COOH, -F, -OBn High in DMSO Kinase inhibition, hydrogen bonding
Chromenone derivative ~494.5 Ketone, -OBn Insoluble in H₂O Fluorescence, π-stacking interactions

Key Observations :

  • Acidity: The hydroxyl group in this compound makes it more acidic (pKa ~9–10) than nitrile or nitro analogs but less acidic than carboxylic acid derivatives (pKa ~2–4) .
  • Reactivity : Bromine at the 2-position facilitates cross-coupling reactions (e.g., with boronic esters in Pd-catalyzed borylation), similar to compound 12 in .
  • Solubility : Lipophilic benzyloxy groups reduce aqueous solubility across all analogs, necessitating organic solvents like DCM or THF for reactions .

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